Bis(N-methylpropionamido)methylethoxysilane
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Overview
Description
Bis(N-methylpropionamido)methylethoxysilane is an organosilicon compound that features both amide and ethoxy functional groups. This compound is known for its unique chemical properties, which make it valuable in various industrial and research applications. It is often used as a cross-linking agent and film-forming agent due to its ability to form stable bonds with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-methylpropionamido)methylethoxysilane typically involves the reaction of methyl dichlorosilane with N-methylpropionamide and ethanol in a one-pot method. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
Starting Materials: Methyl dichlorosilane, N-methylpropionamide, ethanol.
Reaction Conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon), and controlled temperature.
Procedure: Methyl dichlorosilane is first reacted with N-methylpropionamide to form an intermediate, which is then reacted with ethanol to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Bis(N-methylpropionamido)methylethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and corresponding amides.
Condensation: Forms siloxane bonds through condensation reactions with other silanes.
Substitution: Can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Other silanes or silanols, typically under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: Silanols and N-methylpropionamide.
Condensation: Polysiloxanes and other siloxane-linked compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Bis(N-methylpropionamido)methylethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its film-forming properties.
Mechanism of Action
The mechanism of action of Bis(N-methylpropionamido)methylethoxysilane involves its ability to form stable bonds with other molecules through its silane and amide groups. The ethoxy group can undergo hydrolysis to form silanols, which can then participate in condensation reactions to form siloxane bonds. These reactions enable the compound to act as a cross-linking agent, enhancing the mechanical properties and stability of the materials it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
- Bis(N-methylbenzamido)methylethoxysilane
- Bis(dimethylamino)methylethoxysilane
- Bis(trimethylsilyl)methylethoxysilane
Uniqueness
Bis(N-methylpropionamido)methylethoxysilane is unique due to its specific combination of amide and ethoxy functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications where both cross-linking and film-forming properties are desired. Compared to similar compounds, it offers a distinct set of chemical properties that can be tailored for specific industrial and research needs.
Properties
CAS No. |
72928-08-6 |
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Molecular Formula |
C11H24N2O3Si |
Molecular Weight |
260.40 g/mol |
IUPAC Name |
N-[ethoxy-methyl-[methyl(propanoyl)amino]silyl]-N-methylpropanamide |
InChI |
InChI=1S/C11H24N2O3Si/c1-7-10(14)12(4)17(6,16-9-3)13(5)11(15)8-2/h7-9H2,1-6H3 |
InChI Key |
RMHIJUWLNYRAQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)[Si](C)(N(C)C(=O)CC)OCC |
Origin of Product |
United States |
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